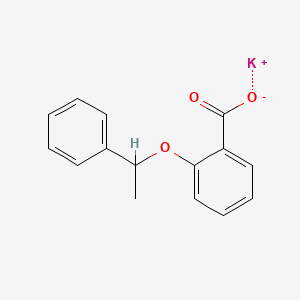
Potassium2-(1-phenylethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(1-phenylethoxy)benzoate is a chemical compound with the molecular formula C14H13KO3. It is a salt consisting of the potassium cation and the anion of 2-(1-phenylethoxy)benzoic acid. This compound is known for its white crystalline appearance and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-(1-phenylethoxy)benzoate can be synthesized through the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(1-phenylethoxy)benzoic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of potassium 2-(1-phenylethoxy)benzoate as a precipitate .
Industrial Production Methods
In industrial settings, the production of potassium 2-(1-phenylethoxy)benzoate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-phenylethoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium cation is replaced by other cations or nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Produces 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Scientific Research Applications
Potassium 2-(1-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of potassium 2-(1-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its potassium cation can participate in ionic interactions with other molecules, influencing various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium benzoate
- Potassium phenylacetate
- Potassium 2-phenoxybenzoate
Uniqueness
Potassium 2-(1-phenylethoxy)benzoate is unique due to its specific structure, which includes a phenylethoxy group attached to the benzoate moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C15H13KO3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
potassium;2-(1-phenylethoxy)benzoate |
InChI |
InChI=1S/C15H14O3.K/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(16)17;/h2-11H,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
PFAQJCXEUYJJPB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















